An In-Depth Technical Guide to 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline (CAS 1049720-97-9)
An In-Depth Technical Guide to 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline (CAS 1049720-97-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline, a molecule of interest in medicinal chemistry and organic synthesis. While specific literature on this compound is nascent, this document synthesizes information from analogous structures and foundational chemical principles to offer insights into its synthesis, physicochemical properties, reactivity, and potential applications in drug discovery. By examining the constituent aniline, methyl, and allylsulfonyl moieties, we present a scientifically grounded resource for researchers exploring this and related chemical spaces.
Introduction: The Convergence of Privileged Scaffolds
2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline integrates two key pharmacophores: the aniline and the sulfonamide. The aniline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents due to its synthetic versatility and ability to engage in crucial interactions with biological targets[1]. The sulfonamide group is also a privileged structure in drug discovery, known for its antibacterial properties and its presence in drugs targeting a range of conditions, including diabetes, inflammation, and cancer[2][3][4][5]. The incorporation of an allylsulfonyl group introduces a reactive handle that can be leveraged for further chemical modification, making this a molecule of significant synthetic and pharmacological interest.
Physicochemical and Spectroscopic Profile
While experimental data for 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline is not widely available, its properties can be predicted based on data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C₁₀H₁₃NO₂S | Based on chemical structure. |
| Molecular Weight | 211.28 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Similar substituted anilines and sulfonamides are typically solids. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) and sparingly soluble in water. | The aromatic and alkyl components suggest organic solvent solubility, while the polar sulfonamide and amine groups may impart slight aqueous solubility. |
| pKa | The aniline amine is expected to be weakly basic (pKa ~3-5). The sulfonamide N-H is weakly acidic. | The electron-withdrawing sulfonyl group will decrease the basicity of the aniline amine compared to aniline itself. |
Predicted Spectroscopic Data
The structural confirmation of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline would rely on a combination of spectroscopic techniques. The following table provides predicted data based on known values for similar structural motifs[2][3][6][7][8][9][10][11][12].
| Spectroscopy | Predicted Key Signals and Features |
| ¹H NMR | Aniline Protons: Aromatic signals in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to distinct splitting patterns. Aniline -NH₂: A broad singlet between δ 3.5-4.5 ppm, which is exchangeable with D₂O. Allyl Group: A multiplet for the vinyl proton (-CH=) around δ 5.5-6.0 ppm. Two distinct multiplets for the terminal vinyl protons (=CH₂) between δ 5.0-5.5 ppm. A doublet for the methylene protons (-CH₂-) adjacent to the sulfonyl group around δ 3.8-4.2 ppm. Methyl Group: A singlet for the aromatic methyl protons (-CH₃) around δ 2.2-2.5 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbons attached to the nitrogen and sulfonyl group will be shifted accordingly. Allyl Group: The vinyl carbon (-CH=) around δ 130-135 ppm. The terminal vinyl carbon (=CH₂) around δ 120-125 ppm. The methylene carbon (-CH₂-) adjacent to the sulfonyl group around δ 55-60 ppm. Methyl Carbon: A signal for the aromatic methyl carbon (-CH₃) around δ 15-20 ppm. |
| IR (Infrared) | N-H Stretching: Two distinct bands for the primary amine (asymmetric and symmetric) around 3300-3500 cm⁻¹. S=O Stretching: Two strong absorption bands for the sulfonyl group (asymmetric and symmetric) in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹[9]. C=C Stretching: A band for the allyl double bond around 1640 cm⁻¹. Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z = 211. Fragmentation Pattern: Common fragmentation pathways for aromatic sulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds[6][13][14]. The allyl group may undergo characteristic fragmentation. |
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline involves a multi-step process, starting from commercially available materials. The overall strategy is outlined below.
Step 1: Synthesis of N-(2-Methyl-5-nitrophenyl)prop-2-ene-1-sulfonamide
This step involves the reaction of a commercially available substituted aniline with a sulfonyl chloride. This is a classic method for the formation of sulfonamides[7].
Protocol:
-
To a solution of 2-methyl-5-nitroaniline (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.5 eq.) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of prop-2-ene-1-sulfonyl chloride (1.1 eq.) in anhydrous CH₂Cl₂ to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-methyl-5-nitrophenyl)prop-2-ene-1-sulfonamide.
Step 2: Synthesis of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline
The final step is the reduction of the nitro group to a primary amine. Tin(II) chloride is a common and effective reagent for this transformation in the presence of a sulfonamide group.
Protocol:
-
To a solution of N-(2-methyl-5-nitrophenyl)prop-2-ene-1-sulfonamide (1.0 eq.) in ethanol (EtOH) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous NaHCO₃ solution to neutralize the acid and precipitate the tin salts.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline.
Reactivity and Potential for Derivatization
The chemical reactivity of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline is dictated by its three main functional components: the aniline amine, the aromatic ring, and the allylsulfonyl group.
-
Aniline Moiety: The primary amine can undergo standard reactions such as acylation, alkylation, and diazotization followed by substitution, allowing for extensive derivatization at this position. The aromatic ring is activated by the amine group towards electrophilic aromatic substitution, although the directing effects of the methyl and sulfonyl groups will influence the regioselectivity.
-
Allylsulfonyl Moiety: The electron-withdrawing nature of the sulfonyl group activates the double bond of the allyl group, making it an electrophile.
-
Michael Addition: The vinyl sulfone-like character of the allylsulfonyl group makes it susceptible to Michael addition by various nucleophiles, such as thiols and amines. This is a powerful method for introducing new functional groups[15].
-
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, providing access to complex cyclic structures[16].
-
Oxidation: The allyl group can be a substrate for various oxidative transformations, such as epoxidation or dihydroxylation, to introduce further functionality. Additionally, oxidative addition reactions involving the sulfonamide nitrogen and the allyl group can lead to the formation of heterocyclic systems like piperazines[15][17][18].
-
Potential Applications in Drug Development
The structural features of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline suggest several potential applications in drug discovery.
-
Kinase Inhibitors: Many kinase inhibitors incorporate an aniline or a substituted aniline core to form key hydrogen bonds within the ATP-binding pocket of the kinase. The sulfonamide group can also participate in hydrogen bonding and improve physicochemical properties.
-
G-Protein Coupled Receptor (GPCR) Modulators: Arylsulfonyl aniline derivatives have been identified as agonists for GPCRs like GPR119, which is a target for the treatment of type 2 diabetes[19].
-
Antimicrobial and Antifungal Agents: The sulfonamide scaffold is the basis for sulfa drugs, and novel sulfonamide derivatives continue to be explored for their antimicrobial properties. Allyl-containing sulfur compounds have also shown biological activity, including antifungal effects[20].
-
Covalent Modulators: The reactive allylsulfonyl group could potentially be employed as a "warhead" for the development of targeted covalent inhibitors. This group can react with nucleophilic residues, such as cysteine, in the binding site of a protein target to form a stable covalent bond, leading to irreversible inhibition[2].
Safety and Handling
Detailed toxicological data for 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline is not available. However, based on its structural components, appropriate safety precautions should be taken.
-
Aniline Derivatives: Anilines as a class can be toxic and are often readily absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract[16][17][21][22].
-
Sulfonyl Chlorides (as precursors): Sulfonyl chlorides are corrosive and react with moisture, releasing HCl. They should be handled in a fume hood with appropriate personal protective equipment (PPE) [from previous searches].
-
N-Allylaniline (as a related structure): N-allylaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[1][4][7][19][23].
Recommended Handling Procedures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Conclusion
2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline is a compound with significant potential in organic synthesis and medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for further derivatization. The combination of the privileged aniline and sulfonamide scaffolds, along with the reactive allylsulfonyl group, makes it an attractive starting point for the development of novel therapeutic agents, including kinase inhibitors, GPCR modulators, and covalent inhibitors. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted.
References
- Mkrtchyan, S., & Iaroshenko, V. O. (2021). Mechanochemical synthesis of aromatic sulfonamides.
- Perreault, H., & Ramaley, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 443-453.
-
Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). In Wikipedia. Retrieved from [Link]
-
My Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available at: [Link]
- Gao, J., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(15), 5079-5087.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- Kokotou, M. G., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.
- Stenfors, B. P., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- University of California, Los Angeles. (n.d.).
- Lanxess. (2015). Product Safety Assessment: Aniline.
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]
- Li, X., et al. (2023). Stereoselective Synthesis of Substituted (Z)-N-Allyl Sulfonamides via a Palladium-Catalyzed Three-Component Tandem Reaction. The Journal of Organic Chemistry, 88(8), 4949-4959.
- Wang, Y., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 816-824.
- Benchchem. (2025). A Comprehensive Technical Review of 3-(3-Chloro-5-fluorophenyl)
- Al-Hussain, S. A., & Al-Obaydi, A. A. M. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 8(1), 1-13.
- Zhang, J. K., et al. (2013). Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 23(12), 3609-3613.
- Ganin, A. S., et al. (2017). Oxidative addition/cycloaddition of arenesulfonamides and triflamide to N-allyltriflamide and N,N-diallyltriflamide. RSC Advances, 7(61), 38951-38955.
- Zhang, Y., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(20), 3768.
- Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Carl ROTH. (n.d.).
- de Oliveira, B. R., et al. (2020). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Journal of the Brazilian Chemical Society, 31(10), 2098-2111.
- Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2.
- ChemicalBook. (n.d.). Benzenesulfonamide(98-10-2) 1H NMR spectrum.
- Alsughayer, A., et al. (2011).
- Gowda, B. T., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2764.
- Echemi. (2025). Aniline: Applications, Hazards, and Safety Guide in Industrial Use.
- Macmillan Group, Princeton University. (2023).
- University College London. (n.d.). Chemical shifts.
- Nazari, M., & Abdi, S. (2023).
- Thermo Fisher Scientific. (2008).
- International Chemical Safety Cards (ICSCs). (1998). ICSC 0198 - SULPHURYL CHLORIDE.
- Luo, Y., et al. (2011). Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. MedChemComm, 2(10), 1054-1057.
- Royal Society of Chemistry. (2013). N-benzyl-N,4-dimethylbenzenesulfonamide (3a).
-
PubChem. (n.d.). 2-Methyl-5-nitroaniline. Retrieved from [Link]
- Wang, X., et al. (2024).
- Huang, H.-L., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules.
- Sigma-Aldrich. (n.d.). 4-METHYL-N-(4-METHYLPHENYL)BENZENESULFONAMIDE.
- Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2399.
- Panda, S. S., & Singh, P. (2022). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Results in Chemistry, 4, 100334.
- Slideshare. (n.d.).
-
NIST. (n.d.). Benzenesulfonamide, N-(phenylsulfonyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
- Reich, H. (2020). Hans Reich NMR Collection. University of Wisconsin-Madison.
- Organic Chemistry Portal. (n.d.).
- Carey, F. A., & Sundberg, R. J. (n.d.). Advanced Organic Chemistry, Part B: Reactions and Synthesis.
- Organic & Biomolecular Chemistry. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
- Guengerich, F. P., & Willard, J. F. (1991). The Mechanism of Oxidation of Allylic Alcohols to Alpha,beta-Unsaturated Ketones by Cytochrome P450. Journal of Biological Chemistry, 266(10), 5965-5973.
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Benzenesulfonamide, 4-methyl-N-phenyl- | C13H13NO2S | CID 2456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide, N-(phenylsulfonyl)- [webbook.nist.gov]
- 5. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Methyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Benzenesulfonamide, N-methyl-N-phenyl- | C13H13NO2S | CID 135963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. benthamscience.com [benthamscience.com]
- 19. Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spectrabase.com [spectrabase.com]
- 23. mdpi.com [mdpi.com]
